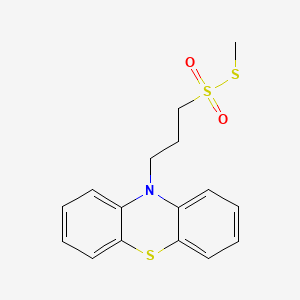

N-(3-Methanethiosulfonylpropyl) Phenothiazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

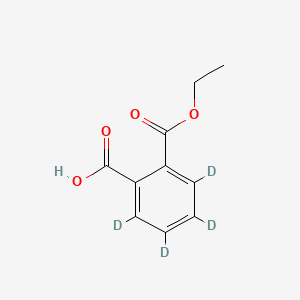

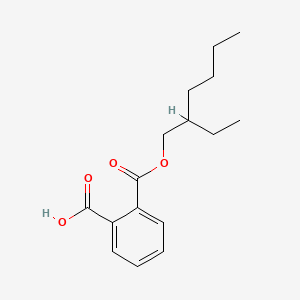

N-(3-Methanethiosulfonylpropyl) Phenothiazine is a reference standard available for purchase from various chemical suppliers . It is the MTS analogue of the antipsychotic Promazine. It is related to the thiazine-class of heterocyclic compounds .

Molecular Structure Analysis

The molecular formula of this compound is C16H17NO2S3 . The molecular weight is 351.497 .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, extended phenothiazines have been studied for their photophysical and redox properties . They have been found to exhibit continuous red shifts of light absorption with increasing numbers of fused rings .Wissenschaftliche Forschungsanwendungen

Phenothiazine's Historical Context and Biochemical Significance

Phenothiazine, the parent structure for N-(3-Methanethiosulfonylpropyl) Phenothiazine, has a rich history in pharmacology and biomedicine, originating from organic dye chemistry. Its redox chemistry makes it a potent chain-breaking antioxidant, attracting interest for neurodegenerative disease research (Ohlow & Moosmann, 2011).

Structural and Biological Activity

Phenothiazine, with nitrogen and sulphur atoms in its structure, displays diverse biological activities. It has insecticidal, antifungal, antibacterial, and anthelmintic properties, impacting various medical and veterinary practices (Mitchell, 2006).

Electrochemical Applications

A phenothiazine derivative, N-phenyl-3-(phenylimino)-3H-phenothiazin-7-amine, exhibits electrochemical behaviors promising for electrochemical (bio)sensors. These derivatives' potential in acid-base and redox titration, and in discriminating between native and damaged DNA, highlights their electrochemical application significance (Kuzin et al., 2020).

Photovoltaic Applications

Phenothiazine's versatility is notable in photovoltaic applications. Its structural diversity within the phenothiazine dye class for dye-sensitized solar cells underlines its potential in renewable energy technologies (Buene et al., 2019).

Polymeric Phenothiazine Derivatives

Polyphenothiazine derivatives, with unique electrical and photoelectric properties, are of interest for their potential in macromolecular systems. Their synthesis and properties make them attractive for research in electrical and photoelectric domains (Shagun et al., 2012).

Antimicrobial and Antitumor Potential

Phenothiazines demonstrate antimicrobial and antitumor activities, offering potential clinical applications as psychotropics and in cancer treatments. Their interaction with DNA and other cellular components underlines their biological significance (Motohashi et al., 2006).

Synthesis for Medicinal Applications

The synthesis of N-[3-(10H-phenothiazin-1-yl)propyl]-4-(substituted phenyl)-3-chloro-2-oxo-1-azetidinecarboxamide derivatives from phenothiazine demonstrates its medicinal applications, including antibacterial, antifungal, and antitubercular activities (Sharma et al., 2012).

Charge Separation in Catalysis and Nanotechnology

Phenothiazines are also key in catalysis and nanotechnology, where their photochemical properties facilitate oxidative catalysis and synthesis of nanoparticles with applications in logic operations (Santos et al., 2020).

Eigenschaften

IUPAC Name |

10-(3-methylsulfanylsulfonylpropyl)phenothiazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2S3/c1-20-22(18,19)12-6-11-17-13-7-2-4-9-15(13)21-16-10-5-3-8-14(16)17/h2-5,7-10H,6,11-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXGFKUYZOBPXIG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSS(=O)(=O)CCCN1C2=CC=CC=C2SC3=CC=CC=C31 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

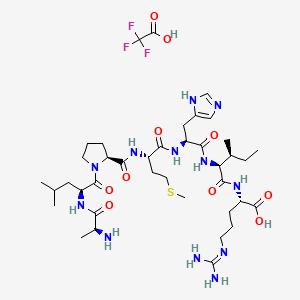

![Trisodium;7-[[2-[[amino(oxido)methylidene]amino]-4-[[4-chloro-6-[2-(2-hydroxyethoxy)ethylamino]-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]-6-sulfonaphthalene-1,3-disulfonate](/img/structure/B588403.png)

![HEXANOIC ACID-N, N-HYDROXYSUCCINIMIDE ESTER, [1-14C]](/img/no-structure.png)